Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is a chemical compound with the molecular formula C12H10BrF2NO2. This compound is known for its unique properties and versatility, making it valuable in various fields such as organic synthesis, pharmaceutical development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The exact industrial methods can vary depending on the specific requirements and available technologies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate can undergo various types of chemical reactions, including:
Substitution Reactions: Commonly involving nucleophiles that replace the bromine atom.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms new carbon–carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Palladium Catalysts and Boron Reagents: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetates, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development:
Material Science: Utilized in the creation of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate exerts its effects involves its interaction with various molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in organic synthesis, it may act as a building block for more complex molecules, while in pharmaceutical applications, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate
- Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-3-8(12(14)15)4-10(13)9(7)6-16/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOYXYSDDGVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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